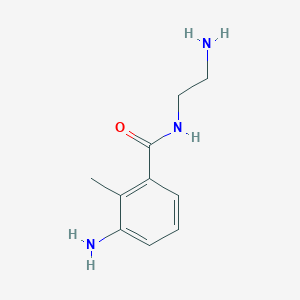
Methyl-2-Ethoxy-1-Naphthoat
Übersicht
Beschreibung
“Methyl 2-ethoxy-1-naphthoate” is an organic compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-ethoxy-1-naphthoate” is1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11 (10)13 (12)14 (15)16-2/h4-9H,3H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis
“Methyl 2-ethoxy-1-naphthoate” is a liquid at room temperature . It has a molecular weight of 230.26 . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-2-Ethoxy-1-Naphthoat: ist eine wertvolle Verbindung in der organischen Synthese. Es dient als Vorläufer für die Synthese komplexer Moleküle, die den Naphthoat-Rest enthalten. Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter Veresterungs- und Kupplungsreaktionen, um Derivate zu erzeugen, die für die Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen nützlich sind .
Medizinische Chemie
In der medizinischen Chemie wird This compound auf seine Eignung für die Einarbeitung in therapeutische Wirkstoffe untersucht. Sein Naphthalinkern ist ein häufiges Merkmal vieler Medikamente, und Modifikationen dieses Kerns können zur Entdeckung neuer Verbindungen mit entzündungshemmenden, antiviralen und krebshemmenden Eigenschaften führen .
Materialwissenschaften
Diese Verbindung ist auch in der Materialwissenschaft von Bedeutung, insbesondere bei der Entwicklung organischer Halbleitermaterialien. Das Naphthalinringsystem kann zu den elektronischen Eigenschaften von Materialien beitragen und sie so für den Einsatz in OLEDs und anderen elektronischen Geräten geeignet machen .
Photokatalyse
This compound: kann als Photokatalysator oder als Bestandteil photokatalytischer Systeme fungieren. Seine aromatische Struktur kann Licht absorbieren, das dann zur Steuerung chemischer Reaktionen genutzt werden kann, ein Verfahren, das in Umweltanwendungen wie Wasserreinigung und Luftreinigung wertvoll ist .
Chemische Bausteine
Als chemischer Baustein bietet diese Verbindung einen Ausgangspunkt für die Synthese komplexerer Moleküle. Seine reaktiven Stellen ermöglichen die Einführung verschiedener funktioneller Gruppen, wodurch die Erzeugung einer Vielzahl chemischer Einheiten für Forschungs- und industrielle Zwecke ermöglicht wird .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in chromatographischen Verfahren verwendet werden. Sie helfen bei der Quantifizierung und Identifizierung von Substanzen in komplexen Gemischen, was die Qualitätskontrolle und die Forschung unterstützt .
Optoelektronik
Die optoelektronischen Eigenschaften von This compound machen es zu einem Kandidaten für den Einsatz bei der Entwicklung von Leuchtdioden und Photovoltaikzellen. Seine Fähigkeit, mit Licht zu interagieren, kann genutzt werden, um die Effizienz und Leistung dieser Geräte zu verbessern .
Biokonjugation
Schließlich kann This compound in Biokonjugationstechniken verwendet werden. Es kann an Biomoleküle gekoppelt werden, um deren Eigenschaften zu verändern oder als Sonde in verschiedenen biologischen Assays zu dienen, was zu Fortschritten in der Biochemie und Molekularbiologie beiträgt .
Safety and Hazards
“Methyl 2-ethoxy-1-naphthoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Mode of Action
It’s worth noting that the compound is an organic aromatic ester , which suggests it may interact with its targets through typical ester reactions such as hydrolysis or transesterification.
Biochemical Pathways
, it’s worth noting that similar compounds, such as 2-methoxy-1,4-naphthoquinone (MNQ), are involved in the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways. These pathways are responsible for the biosynthesis of various bioactive compounds .
Result of Action
Similar compounds have been shown to produce various bioactive effects, suggesting that methyl 2-ethoxy-1-naphthoate may also have significant biological activity .
Biochemische Analyse
Biochemical Properties
Methyl 2-ethoxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s metabolic processing and its subsequent biological effects. Additionally, Methyl 2-ethoxy-1-naphthoate can bind to specific proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
Methyl 2-ethoxy-1-naphthoate has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the activity of key signaling molecules such as NF-κB and MAPKs, which play critical roles in inflammation and immune responses . Furthermore, Methyl 2-ethoxy-1-naphthoate can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of Methyl 2-ethoxy-1-naphthoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of inflammatory mediators . Additionally, Methyl 2-ethoxy-1-naphthoate can modulate the transcriptional activity of NF-κB, resulting in altered gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-ethoxy-1-naphthoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-ethoxy-1-naphthoate remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of Methyl 2-ethoxy-1-naphthoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2-ethoxy-1-naphthoate is involved in various metabolic pathways, including those mediated by esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of naphthoic acid and ethanol . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .
Transport and Distribution
Within cells and tissues, Methyl 2-ethoxy-1-naphthoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The transport and distribution of Methyl 2-ethoxy-1-naphthoate are critical for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of Methyl 2-ethoxy-1-naphthoate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with key biomolecules and exerts its effects . Understanding the subcellular localization of Methyl 2-ethoxy-1-naphthoate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
methyl 2-ethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJANJGBTWDFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)



![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)

![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)